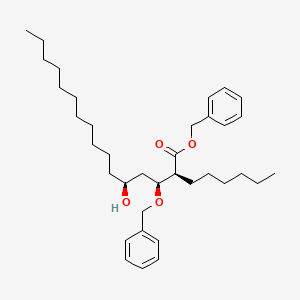

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate

Übersicht

Beschreibung

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate is a complex organic compound with a molecular formula of C43H64O5 This compound is characterized by its unique structure, which includes a hexyl chain, benzyloxy group, and hydroxyhexadecanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate typically involves multiple steps, including esterification, protection, and deprotection reactions. The starting materials often include hexadecanoic acid and benzyl alcohol. The reaction conditions usually require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like halides or amines replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

Oxidation: Formation of benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-oxohexadecanoate.

Reduction: Formation of benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hexadecanol.

Substitution: Formation of benzyl (2S,3S,5S)-2-Hexyl-3-iodo-5-hydroxyhexadecanoate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antiviral Research :

- Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are crucial in the treatment of HIV due to their ability to inhibit the reverse transcriptase enzyme, which is essential for viral replication. The compound's structure allows for effective binding to the non-nucleoside binding site (NNBS) of the enzyme, making it a candidate for further pharmacophore modeling and virtual screening .

-

Anticancer Properties :

- Preliminary studies suggest that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of hydroxyl and benzyloxy groups may enhance the compound's ability to interact with biological targets involved in cell proliferation and survival pathways .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis due to its unique functional groups that facilitate various chemical reactions. Its applications include:

- Protecting Group : The benzyloxy group can serve as a protective group for alcohols during synthetic procedures, allowing for selective reactions without interference from hydroxyl functionalities.

- Building Block : This compound can act as a building block in the synthesis of more complex molecules, particularly those required in pharmaceutical development .

Case Study 1: Development of NNRTIs

In a study focused on developing novel NNRTIs, researchers utilized this compound as part of a library of compounds for virtual screening against HIV reverse transcriptase. The study employed pharmacophore modeling to identify key interactions necessary for effective binding and inhibition .

Case Study 2: Anticancer Activity Exploration

Research exploring the anticancer properties of structurally similar compounds indicated that benzyl esters could induce apoptosis in specific cancer cell lines. The study highlighted the importance of hydroxyl groups in enhancing cytotoxicity and suggested further investigation into the mechanism of action .

Wirkmechanismus

The mechanism of action of Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-oxohexadecanoate

- Benzyl (2S,3S,5S)-2-Hexyl-3-iodo-5-hydroxyhexadecanoate

- Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hexadecanol

Uniqueness

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

- Chemical Formula : C36H56O4

- Molecular Weight : 552.83 g/mol

- CAS Number : 130793-32-7

This compound features a unique structure characterized by a hexyl chain and a benzyloxy group, which contribute to its biological properties. Its synthesis typically involves multi-step organic reactions, including esterification and protection strategies .

This compound interacts with various molecular targets in biological systems:

- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Cell Signaling : It may play a role in cellular signaling pathways by interacting with receptors involved in inflammation and cancer progression.

The precise mechanisms remain an area of active research, but initial studies suggest that it may exhibit both anti-inflammatory and anticancer properties .

Anti-inflammatory Properties

Research indicates that this compound has potential anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests its utility in treating conditions characterized by chronic inflammation.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cytotoxicity : In vitro assays demonstrate that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancer cells (HCT-116).

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| A549 | 20 | |

| HCT-116 | 12 |

The structure–activity relationship (SAR) studies indicate that modifications to the hydroxy and benzyloxy groups can enhance or diminish its cytotoxic effects .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it has selective activity against Gram-positive bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Bacillus subtilis | 50 | |

| Staphylococcus aureus | 30 |

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Case Studies

- In Vivo Studies : A recent study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to controls.

- Combination Therapy : Another investigation explored the efficacy of this compound in combination with standard chemotherapy agents. The combination showed enhanced cytotoxic effects on resistant cancer cell lines compared to monotherapy.

Eigenschaften

IUPAC Name |

benzyl (2S,3S,5S)-2-hexyl-5-hydroxy-3-phenylmethoxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O4/c1-3-5-7-9-10-11-12-13-20-26-33(37)28-35(39-29-31-22-16-14-17-23-31)34(27-21-8-6-4-2)36(38)40-30-32-24-18-15-19-25-32/h14-19,22-25,33-35,37H,3-13,20-21,26-30H2,1-2H3/t33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNHJPYWBHTPOH-IMKBVMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675679 | |

| Record name | Benzyl (2S,3S,5S)-3-(benzyloxy)-2-hexyl-5-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130793-32-7 | |

| Record name | Hexadecanoic acid, 2-hexyl-5-hydroxy-3-(phenylmethoxy)-, phenylmethyl ester, [2S-(2R*,3R*,5R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130793-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (2S,3S,5S)-3-(benzyloxy)-2-hexyl-5-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.